molecular formula C12H18BNO2S B6337799 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% CAS No. 2096331-09-6

2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95%

Cat. No. B6337799
CAS RN: 2096331-09-6
M. Wt: 251.16 g/mol
InChI Key: OSNXRCLBQQBQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)pyridine-4-boronic acid pinacol ester (2-MTP-4-BAPE) is an organic compound with a molecular formula of C11H17NO2S and a molecular weight of 221.3 g/mol. It is a colorless, volatile liquid that is soluble in organic solvents, but insoluble in water. 2-MTP-4-BAPE has been used in a variety of laboratory experiments due to its unique properties and has been studied extensively in the scientific community.

Mechanism of Action

2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% acts as a catalyst in organic synthesis reactions and is believed to be involved in a variety of mechanisms, including nucleophilic substitution, electrophilic addition, and radical-mediated processes. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is believed to play a role in the synthesis of various pharmaceuticals by acting as a starting material for the synthesis of the desired molecule.
Biochemical and Physiological Effects
2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% is an organic compound and as such, it is not expected to have any direct biochemical or physiological effects. However, it may be involved in the synthesis of various pharmaceuticals and as such, may indirectly have an effect on the body.

Advantages and Limitations for Lab Experiments

2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has several advantages for use in laboratory experiments. It is a colorless, volatile liquid, which makes it easy to handle and store. It is also soluble in organic solvents, which makes it suitable for use in organic synthesis reactions. However, it is insoluble in water, which limits its use in aqueous reactions.

Future Directions

In the future, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in a variety of laboratory experiments, including the synthesis of pharmaceuticals and other organic compounds. It may also be used as a catalyst in organic synthesis reactions, as well as in the synthesis of heterocyclic compounds. Additionally, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% may be used in the development of new drug delivery systems and in the study of the mechanisms of drug action. Finally, it may be used in the development of new analytical methods for the detection of drugs and other compounds in biological samples.

Synthesis Methods

2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% can be synthesized by reacting 1-methylthiopyridine-4-boronic acid pinacol ester (1-MTP-4-BAPE) with boron trifluoride diethyl etherate (BF3·Et2O) in the presence of anhydrous potassium carbonate. The reaction is carried out at room temperature and the product is isolated by vacuum distillation.

Scientific Research Applications

2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used in a variety of scientific research applications, including organic synthesis and medicinal chemistry. It has been used as a reagent for the synthesis of boronic acid derivatives and as a catalyst for the synthesis of heterocyclic compounds. In medicinal chemistry, 2-(Methylthio)pyridine-4-boronic acid pinacol ester, 95% has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antidiabetic drugs, and anticancer drugs.

properties

IUPAC Name

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-6-7-14-10(8-9)17-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNXRCLBQQBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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